3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide is a complex organic compound characterized by its unique tricyclic structure that incorporates sulfur atoms. This compound is part of the class of trithiatricyclo compounds, which are known for their intriguing structural and electronic properties.
This compound falls under the category of polycyclic aromatic compounds due to its fused ring system and is classified as a thiophene derivative because of the sulfur atoms integrated into the ring structure. The presence of multiple double bonds also categorizes it as an unsaturated compound.
The synthesis of 3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide can involve several methods typically used for constructing complex organic frameworks. Common synthetic strategies include:
The synthesis may require specific reagents such as sulfur dichloride or other sulfur sources and may be conducted under controlled conditions to ensure high yields and purity. The reaction conditions (temperature, solvent choice) play a crucial role in determining the success of the synthesis.
The molecular structure of 3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide can be represented using various structural notations:
The InChI string for this compound is InChI=1S/C9H4O2S3/c10-9(11)4-3-13-8-6(4)14-5-1-2-12-7(5)8/h1-3H,(H,10,11) which provides a unique identifier for its molecular structure .
The chemical reactivity of 3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide is influenced by its electron-rich nature due to the presence of multiple double bonds and sulfur atoms.
Reactions involving this compound may require specific conditions such as acidic or basic environments to facilitate the desired transformations effectively.
The mechanism by which 3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide interacts with other chemical species typically involves:
Kinetic studies may be necessary to elucidate the rates and mechanisms involved in these reactions.
The physical properties of 3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide include:
Key chemical properties include:
The unique structural features of 3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide make it a candidate for several applications:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1